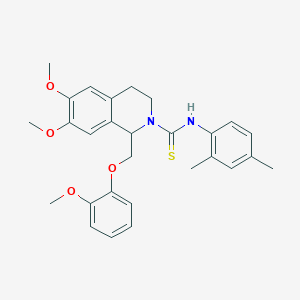
N-(2,4-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C28H32N2O4S and its molecular weight is 492.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including in vitro and in vivo studies, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following components:
- Isoquinoline Core : A bicyclic structure that is known for various biological activities.
- Dimethoxy and Methoxy Groups : These groups are often associated with increased lipophilicity and biological activity.
- Carbothioamide Functionality : This moiety may enhance the compound's interaction with biological targets.
Anticancer Activity
Research has demonstrated that derivatives of isoquinoline exhibit significant anticancer properties. The compound in focus has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.
- Mechanism of Action : It is hypothesized that the compound may act by inhibiting key proteins involved in cell cycle regulation and apoptosis. For instance, similar compounds have been shown to disrupt MDM2-p53 interactions, leading to p53 activation and subsequent apoptosis in cancer cells .
Antimicrobial Properties
There is evidence suggesting that compounds with similar structural motifs possess antimicrobial activities. The presence of methoxy groups can enhance antimicrobial efficacy by facilitating membrane penetration.
- Case Study : A related study indicated that certain isoquinoline derivatives exhibited potent antibacterial activity against various pathogens, suggesting a potential for similar effects in the compound of interest .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines. The results indicate:
- IC50 Values : The compound demonstrated an IC50 value in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity .
- Cell Viability Assays : WST assays showed significant reductions in cell viability in treated cells compared to controls.
In Vivo Studies
Preclinical studies involving animal models are crucial for understanding the therapeutic potential of new compounds.
- Toxicity Assessment : Initial studies suggest that the compound is well tolerated at therapeutic doses, with no significant adverse effects observed .
- Efficacy Studies : In vivo efficacy has been demonstrated through tumor growth inhibition in xenograft models, supporting its potential as an anticancer agent.
Data Summary Table
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4S/c1-18-10-11-22(19(2)14-18)29-28(35)30-13-12-20-15-26(32-4)27(33-5)16-21(20)23(30)17-34-25-9-7-6-8-24(25)31-3/h6-11,14-16,23H,12-13,17H2,1-5H3,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYWDYHMNVWRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














